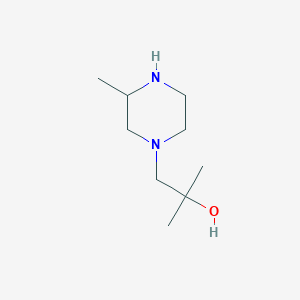

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol

Vue d'ensemble

Description

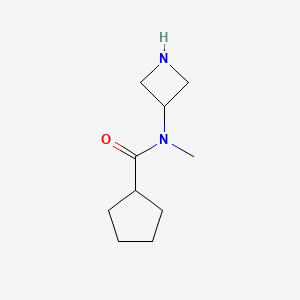

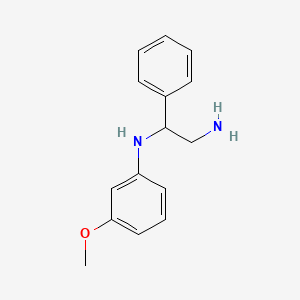

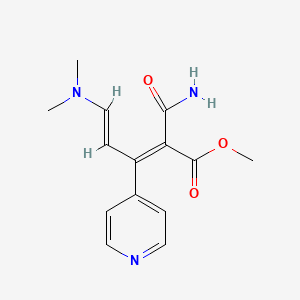

“2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol” is an organic compound that contains a piperazine ring, which is a heterocyclic amine. Piperazine derivatives are often found in pharmaceuticals, including antipsychotics and antidepressants .

Molecular Structure Analysis

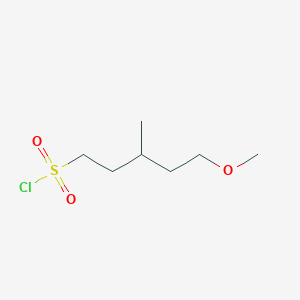

The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a propanol group, which consists of a three-carbon chain with a hydroxyl (OH) group attached .Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo reactions typical of other piperazines, such as acylation or alkylation. The hydroxyl group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it would be a polar molecule due to the presence of the piperazine ring and the hydroxyl group .Applications De Recherche Scientifique

1. Electro-Optic Applications

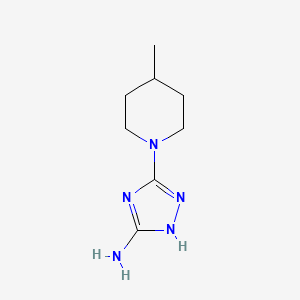

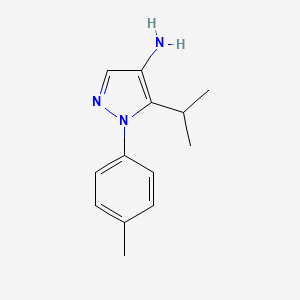

- Summary of Application: A compound similar to the one you mentioned, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, was synthesized and crystallized to investigate its suitability for electro-optic device applications .

- Methods of Application: Acetonitrile was used as a solvent to develop optically good quality single crystal. Slow evaporation technique was employed at room temperature .

- Results: The nonlinear optical property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP .

2. Anti-Inflammatory Effects

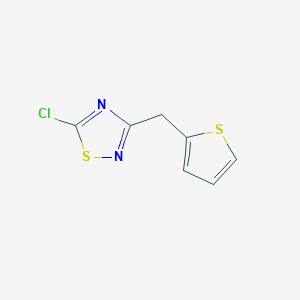

- Summary of Application: A new piperazine compound (LQFM182) was investigated for its anti-nociceptive and anti-inflammatory effects .

- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .

- Results: LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQQKFXQWQDNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)